molecular formula C11H15N B3057820 Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- CAS No. 85384-97-0

Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)-

Cat. No.: B3057820
CAS No.: 85384-97-0
M. Wt: 161.24 g/mol
InChI Key: FHJPBSUSTQAQKG-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(2)12-11-9(3)6-5-7-10(11)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJPBSUSTQAQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463643
Record name Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85384-97-0
Record name Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- typically involves the reaction of 2,6-dimethylaniline with isopropylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Parent amine or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Organic Synthesis: This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic and nucleophilic substitutions enables the formation of complex molecules used in pharmaceuticals and agrochemicals .

2. Biology:

  • Biological Activity Studies: Research has indicated potential biological activities associated with benzenamine derivatives. Studies have focused on their interactions with biomolecules, which may lead to the development of new therapeutic agents or drugs .
  • Metabolism Research: Investigations into its metabolic pathways reveal that it can be a metabolite of certain local anesthetics, highlighting its relevance in pharmacokinetics and toxicology .

3. Medicine:

  • Drug Development: The compound is studied for its potential therapeutic properties. Its derivatives are explored as candidates for new medications due to their biological activity .
  • Toxicology Assessments: Evaluations of the compound's toxicity are crucial for understanding safety profiles in pharmaceutical applications. Studies have documented effects on liver function and hematological parameters in animal models .

4. Industrial Applications:

  • Dyes and Pigments: Benzenamine derivatives are utilized in the production of dyes and pigments due to their stable aromatic structures. They play a critical role in manufacturing colorants for textiles and plastics .
  • Chemical Manufacturing: The compound is used as a precursor in producing various industrial chemicals, including antioxidants and synthetic resins. Its unique properties enhance the performance characteristics of these materials .

Case Study 1: Toxicological Evaluation

A study assessing the effects of 2,6-dimethylaniline on Fischer 344 rats demonstrated significant alterations in liver weight and hematological parameters after prolonged exposure. These findings underscore the importance of evaluating the safety of benzenamine derivatives in industrial settings .

Case Study 2: Synthesis of Pharmaceuticals

Research focusing on the synthesis of novel pharmaceutical compounds has highlighted the utility of benzenamine derivatives as intermediates. For instance, modifications to its structure have been shown to enhance bioactivity against specific biological targets, paving the way for new drug formulations .

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Catalysis : The imine group in the target compound facilitates asymmetric catalysis, outperforming 2,6-diisopropylaniline in enantioselective reactions .
  • Safety Profile : While specific toxicity data are scarce, structurally similar imines (e.g., CAS 892876-59-4) are classified as irritants, necessitating handling precautions .

Biological Activity

Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- (commonly referred to as a derivative of dimethylaniline), is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, environmental science, and industrial chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- is characterized by its unique substitution pattern on the benzene ring. The presence of the isopropenyl group at the nitrogen atom contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. The specific pathways involved in these interactions depend on the biological context in which the compound is used.

Biological Activities

  • Anti-inflammatory Activity
    • Research indicates that derivatives of benzenamine compounds exhibit anti-inflammatory properties. For instance, studies comparing newly synthesized derivatives showed significant anti-inflammatory effects in animal models when evaluated against standard drugs like indomethacin .
  • Antioxidant Properties
    • Some studies have highlighted the ability of benzenamine derivatives to act as scavengers for reactive oxygen species (ROS), thus providing protective effects against oxidative stress .
  • Toxicological Studies
    • Investigations into the toxicological profile reveal that exposure to benzenamine derivatives can lead to increased levels of methaemoglobin and other hematological changes in animal models . These findings suggest potential risks associated with high-dose exposure but also indicate avenues for further therapeutic exploration.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in edema formation in rat models compared to controls
AntioxidantModerate scavenging activity against ROS
Toxicological EffectsIncreased methaemoglobin levels; adverse effects observed at high doses

Case Study: Anti-inflammatory Evaluation

In a study evaluating various 2,6-bis-(1,1-dimethylethyl)phenol derivatives for anti-inflammatory activity, one compound was identified as particularly effective in reducing paw edema in rats when administered prior to carrageenan injection. This compound not only demonstrated efficacy comparable to indomethacin but also showed a favorable safety profile without ulcerogenic effects at therapeutic doses .

Comparison with Similar Compounds

Benzenamine derivatives share structural similarities with other compounds such as N,N-dimethylbenzenamine and 2,4-dimethylbenzenamine. However, the unique substitution pattern of benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- imparts distinct chemical properties that may enhance its biological activity compared to these analogs.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Benzenamine, N,N-dimethyl-Similar structure; different nitrogen substituentsModerate toxicity
Benzenamine, 2,4-dimethyl-Methyl groups at different positionsLower anti-inflammatory effects
Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)-Unique substitution pattern; higher reactivitySignificant anti-inflammatory activity

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)- in academic laboratories?

The compound is typically synthesized via a condensation reaction between 2,6-dimethylaniline and acetone under acidic conditions (e.g., acetic acid or HCl). Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm imine formation. Post-synthesis purification involves recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the imine linkage (C=N) and aromatic substitution patterns. For example, the imine proton typically resonates at δ 8.0–8.5 ppm in 1H NMR.
  • Infrared Spectroscopy (IR): A strong absorption band near 1640–1680 cm⁻¹ confirms the C=N stretch.
  • X-ray Crystallography: Resolves crystal packing and confirms molecular geometry. For related imine derivatives, monoclinic crystal systems (e.g., P21/c) with β angles near 99° have been reported .

Q. What safety protocols should be prioritized when handling this compound?

Regulatory documents highlight its structural similarity to compounds subject to EPA reporting requirements under §721.805 due to potential persistence in the environment. Researchers should:

  • Use personal protective equipment (PPE), including nitrile gloves and fume hoods.
  • Avoid inhalation and dermal contact, as imine derivatives may exhibit uncharacterized toxicity.
  • Adhere to waste disposal guidelines for aromatic amines, which are often classified as hazardous .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or crystallographic parameters) be resolved?

Discrepancies may arise from solvent effects, polymorphism, or impurities. To address this:

  • Cross-validate data using multiple techniques (e.g., compare NMR with X-ray results).
  • Perform computational modeling (DFT) to predict spectroscopic properties and compare with experimental data.
  • Purify the compound via preparative HPLC to remove trace impurities that may distort signals .

Q. What methodologies are recommended for assessing the environmental persistence and toxicity of this compound?

  • Read-Across Approaches: Use data from structurally similar compounds like BAPP (4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-benzenamine), which has been evaluated for environmental persistence and predicted carcinogenicity .
  • Biodegradation Studies: Conduct OECD 301 tests to measure mineralization rates in water and soil.
  • Ecotoxicology: Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity .

Q. How can experimental design be optimized to study the compound's reactivity in catalytic applications?

  • Kinetic Studies: Monitor reaction rates under varying temperatures and catalysts (e.g., Lewis acids like ZnCl₂) to identify optimal conditions.
  • Computational Modeling: Employ density functional theory (DFT) to predict reactive sites, such as the imine nitrogen or methyl-substituted aromatic ring.
  • Crystallographic Analysis: Investigate steric effects using X-ray data; for example, bulky substituents may hinder nucleophilic attacks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)-
Reactant of Route 2
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Benzenamine, 2,6-dimethyl-N-(1-methylethylidene)-

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